Bamocaftor is part of a class of drugs known as CFTR modulators, which include potentiators and correctors. These drugs are crucial in managing cystic fibrosis by targeting the underlying genetic defect in the CFTR protein. Bamocaftor was developed by Vertex Pharmaceuticals and has undergone extensive clinical trials to evaluate its efficacy and safety in combination with other CFTR modulators, such as tezacaftor and ivacaftor .
The synthesis of bamocaftor involves several steps that utilize organic chemistry techniques to construct its complex molecular framework. The synthetic pathway typically begins with commercially available starting materials that undergo various transformations, including:
The technical details of these methods are critical for ensuring high yield and purity of bamocaftor, which are essential for its therapeutic application .
Bamocaftor possesses a complex molecular structure characterized by its macrocyclic nature. The chemical formula is CHClFNO, indicating the presence of multiple functional groups that contribute to its pharmacological properties. Key structural features include:
The three-dimensional conformation plays a significant role in its mechanism of action, allowing it to effectively stabilize the CFTR protein .
Bamocaftor undergoes various chemical reactions during its interactions with biological systems. Notably:
Bamocaftor's mechanism of action primarily involves enhancing the trafficking and stability of the F508del mutant CFTR protein at the cell surface. It achieves this by:
Bamocaftor exhibits several notable physical and chemical properties:
These properties are critical for drug formulation and delivery strategies in clinical settings .
Bamocaftor is primarily used in clinical settings for treating cystic fibrosis, particularly in patients with specific mutations like F508del. Its applications include:
Bamocaftor (developmental code VX-659) is a structurally complex small molecule designed for targeted cystic fibrosis therapy. Its chemical identity is defined by the following parameters:
Molecular Formula: C₂₈H₃₂F₃N₅O₄SMolecular Weight: 591.64 g/molSMILES Notation:
Table 1: Structural Identifiers of Bamocaftor
Identifier Type | Value |
---|---|
CAS Registry No. | 2204245-48-5 (free base) |
Molecular Formula | C₂₈H₃₂F₃N₅O₄S |
Exact Mass | 591.2127 Da |
XLogP | 7.56 (indicating high lipophilicity) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 11 |
Topological Polar Surface Area | 114.28 Ų |
The structure integrates a chiral pyrrolidine core, a trifluoromethylcyclopropyl moiety, and a sulfonamide-linked nicotinamide scaffold. The (S)-configuration at the pyrrolidine ring is critical for target engagement [6] [8] [10].
Bamocaftor belongs to the pharmacological class of cystic fibrosis transmembrane conductance regulator (CFTR) correctors. Specifically, it is a next-generation corrector designed to rescue the cellular processing and trafficking defects associated with the F508del-CFTR mutation [8] [10].
Key Mechanistic Attributes:
Table 2: Pharmacological Classification of CFTR Modulators
Modulator Type | Molecular Target | Representative Agents |
---|---|---|
Corrector (Type II) | CFTR folding/trafficking defects | Bamocaftor (VX-659) |
Corrector (Type I) | MSD1-NBD1 interface stabilization | Tezacaftor, Lumacaftor |
Potentiator | CFTR channel gating enhancement | Ivacaftor |
The efficacy of Bamocaftor as a CFTR corrector is governed by specific structural motifs, as revealed through SAR studies:
Critical Structural Domains:
Table 3: Impact of Structural Modifications on Correction Efficacy
Structural Element | Modification | Effect on F508del-CFTR Correction |
---|---|---|
Pyrrolidine stereochemistry | (S) → (R) enantiomer | ↓↓ 90% loss in activity |
Trifluoromethylcyclopropyl group | Replacement with cyclohexyl | ↓↓ 85% loss in activity |
Sulfonamide N-H | Methylation | Complete loss of activity |
Pyrazole C3 substituent | H → Ethyl | ↑ 2.5-fold increase in efficacy |
The SAR profile confirms that Bamocaftor’s design optimizes both pharmacodynamic efficacy and metabolic stability, enabling synergistic action within triple-therapy regimens [6] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7